molecular formula C12H13ClN2O3S B2862160 Ethyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 878465-42-0

Ethyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2862160
CAS RN: 878465-42-0
M. Wt: 300.76
InChI Key: BGOLZRZGCKDMAC-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been recognized for their potent antimicrobial properties. They are particularly effective against a range of pathogenic bacteria and fungi, offering a promising avenue for the development of new antibiotics and antifungal agents . The compound could be synthesized and tested for its efficacy against various microbial species, potentially leading to the discovery of novel antimicrobial drugs.

Anticancer Activity

Research has indicated that certain thiophene derivatives exhibit anticancer activity. They can be designed to target specific cancer cell lines, such as human lung cancer cells, and may act as cytotoxic agents to inhibit cancer cell growth . This compound could be explored for its potential anticancer properties, contributing to the field of cancer therapy.

Antioxidant Properties

Thiophene derivatives can also serve as antioxidants. They have the ability to neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells . Investigating the antioxidant capacity of this compound could lead to its application in preventing or treating diseases associated with oxidative stress.

Anticorrosion Applications

In the field of industrial chemistry, thiophene derivatives are used as corrosion inhibitors . They can protect metals from corroding, which is crucial in extending the lifespan of metal structures and components. The compound could be evaluated for its anticorrosion efficiency, potentially leading to its use in coatings and paints that prevent metal corrosion.

Organic Semiconductors

Thiophene-based molecules play a significant role in the advancement of organic semiconductors . These materials are used in electronic devices due to their ability to conduct electricity while maintaining the flexibility of organic compounds. The subject compound could be incorporated into organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), enhancing their performance.

Analgesic and Anti-inflammatory Uses

Some thiophene derivatives are known for their analgesic and anti-inflammatory effects . They can be used to alleviate pain and reduce inflammation in various medical conditions. Research into the analgesic and anti-inflammatory potential of this compound could lead to its application in the development of new pain-relief medications.

Antihypertensive Effects

Thiophene derivatives may exhibit antihypertensive properties, which means they can be used to lower high blood pressure . This compound could be studied for its effects on blood pressure regulation, potentially contributing to the treatment of hypertension.

Material Science Applications

Lastly, thiophene derivatives are utilized in material science, particularly in the fabrication of light-emitting diodes (LEDs) . The compound could be used in the development of new materials for LEDs, improving their efficiency and durability.

Future Directions

The future directions for research into thiophene derivatives could involve further exploration of their synthesis methods and potential biological effects .

properties

IUPAC Name

ethyl 6-(chloromethyl)-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-2-18-11(16)9-7(6-13)14-12(17)15-10(9)8-4-3-5-19-8/h3-5,10H,2,6H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOLZRZGCKDMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(chloromethyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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